An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-methylnicotinic Acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-methylnicotinic Acid
Abstract: 6-Bromo-5-methylnicotinic acid is a substituted pyridine carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. As a versatile building block, its physicochemical properties are critical determinants of its synthetic utility, formulation potential, and pharmacokinetic behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound. While specific experimental data for this molecule is not widely published, this document outlines the authoritative methodologies for its characterization, discusses expected values based on analogous structures, and explains the causal reasoning behind these analytical techniques, thereby equipping scientists with the necessary framework for its empirical evaluation.
Chemical Identity and Structure
Understanding the fundamental structure of a molecule is the first step in characterizing its behavior. 6-Bromo-5-methylnicotinic acid belongs to the class of halogenated pyridine derivatives, which are prominent scaffolds in numerous biologically active compounds.
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IUPAC Name: 6-Bromo-5-methylpyridine-3-carboxylic acid
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Molecular Formula: C₇H₆BrNO₂[3]
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Molecular Weight: 216.03 g/mol [3]
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SMILES: O=C(O)C1=CN=C(Br)C(C)=C1[3]
Molecular Structure:
Caption: 2D structure of 6-Bromo-5-methylnicotinic acid.
Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical properties of 6-Bromo-5-methylnicotinic acid. Given the absence of published experimental data, this table highlights the properties to be determined and serves as a template for researchers to populate as they conduct their analyses using the protocols detailed in this guide.
| Property | Value | Method of Determination |
| Molecular Weight | 216.03 g/mol | Calculation from Molecular Formula |
| Melting Point | To be determined (TBD) | Capillary Method (e.g., Mel-Temp apparatus) |
| Aqueous Solubility | TBD | Thermodynamic Shake-Flask Method |
| pKa (Acidity Constant) | Predicted: ~3.25 (for isomer)[4] TBD (experimental) | Potentiometric Titration |
| LogP (Lipophilicity) | Predicted: 1.5 (for isomer)[5] TBD (experimental) | Shake-Flask Method (Octanol/Water) |
Structural and Spectroscopic Characterization
The elucidation of a molecule's structure and connectivity is paramount. Standard analytical techniques provide a detailed fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Bromo-5-methylnicotinic acid, the following spectral characteristics are anticipated.
¹H NMR:
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Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm for pyridines). The proton at the C2 position and the proton at the C4 position will appear as singlets due to the substitution pattern. The electron-withdrawing nature of the carboxylic acid and the bromine atom will likely shift these protons downfield.
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Methyl Protons: A singlet corresponding to the three protons of the methyl group (C5-CH₃) is expected, likely in the δ 2.0-2.5 ppm range.
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Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH) will be observed, typically at a very downfield chemical shift (>10 ppm), and its presence can be confirmed by D₂O exchange.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule[6].
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Aromatic Carbons: Five signals will be present in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine (C6) and the carbons adjacent to the nitrogen will be significantly influenced by heteroatom effects.
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Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will appear as a singlet at a downfield position (δ 165-180 ppm).
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Methyl Carbon: The methyl carbon will give a signal in the aliphatic region (δ 15-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For 6-Bromo-5-methylnicotinic acid, Electron Ionization (EI) would likely show:
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Molecular Ion (M⁺): A prominent molecular ion peak cluster would be expected. Due to the presence of bromine, this will manifest as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (at m/z 215) and one for the ⁸¹Br isotope (at m/z 217). The exact mass of the monoisotopic peak is 214.95819 Da[5].
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Key Fragments: Common fragmentation patterns for nicotinic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic group (-COOH, M-45). The analogous compound 5-bromonicotinic acid shows major peaks at m/z 201/203 (M⁺) and 183/185 (M⁺ - H₂O)[7].
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure and its packing in the solid state. While a crystal structure for 6-Bromo-5-methylnicotinic acid is not publicly available, analysis of the closely related 6-methylnicotinic acid reveals key expected features[8][9].
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Planarity: The pyridine ring system is expected to be nearly planar.
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Intermolecular Interactions: The crystal structure will likely be stabilized by strong intermolecular hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of another (O-H···N)[9].
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π-π Stacking: Face-to-face π-π stacking interactions between the aromatic pyridine rings of adjacent molecules are also anticipated, contributing to the overall stability of the crystal lattice[8][9].
Experimental Methodologies: A Practical Guide
The following sections provide detailed, step-by-step protocols for determining the core physicochemical properties. These methods are foundational in any drug discovery or chemical development setting.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range. This protocol uses the capillary method, which ensures uniform and controlled heating.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
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Sample Preparation: Finely grind a small amount of 6-Bromo-5-methylnicotinic acid.
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Capillary Packing: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
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Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
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Approximate Determination: Heat the block rapidly to get a rough estimate of the melting point. Note the temperature and allow the apparatus to cool.
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Accurate Determination: Prepare a new sample and heat the block again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final).
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Reporting: The melting point is reported as the range from T_initial to T_final. Repeat for consistency.
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is a critical parameter for predicting oral absorption. The shake-flask method is the "gold standard" as it ensures that equilibrium is reached between the undissolved solid and the saturated solution over an extended period.[10]
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Methodology:
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Sample Preparation: Add an excess amount of solid 6-Bromo-5-methylnicotinic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The excess solid ensures saturation.
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Equilibration: Place the vial in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved[11].
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Phase Separation: After incubation, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration (using a low-binding filter, e.g., PVDF) or centrifugation. This step is critical to avoid including undissolved particles in the analysis.
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Quantification: Carefully withdraw a precise aliquot of the clear supernatant. Dilute it with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS[12].
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Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically reported in µg/mL, mg/mL, or µM.
Protocol: pKa Determination by Potentiometric Titration
Causality: The pKa value defines the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method that measures the change in pH of a solution as a titrant is added, allowing for the direct determination of the pKa at the half-equivalence point.[13][14]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Step-by-Step Methodology:
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System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0)[15].
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Sample Preparation: Accurately weigh and dissolve a sample of 6-Bromo-5-methylnicotinic acid in high-purity water to a known concentration (e.g., 1 mM). A co-solvent may be used if aqueous solubility is low, but the pKa value will then be specific to that solvent system[14].
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Inert Atmosphere: Place the solution in a jacketed vessel at a constant temperature and purge with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of an acid[16].
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Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acid) into the sample solution.
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Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding[16].
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Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope (the inflection point of the sigmoid curve). The pKa is the pH value at exactly half the volume of titrant required to reach the equivalence point[13].
References
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
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van der Meer, D., et al. (2021). Development of Methods for the Determination of pKa Values. PMC, NIH. Retrieved from [Link]
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Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Anichem. (n.d.). 6-bromo-5-methylnicotinic acid. Retrieved from [Link]
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PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
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PubMed. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]
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ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 6-Methylnicotinic acid. Retrieved from [Link]
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IUCr. (2011). 6-Methylnicotinic acid. Acta Cryst. E67, o2345. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]
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PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 3222-49-9 | Chemical Name : 5-Methylnicotinic Acid. Retrieved from [Link]
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